What is the chemical structure of Stephanine?
What is the chemical structure of Stephanine?
An In-Depth Technical Guide to the Chemical Structure of Stephanine
Introduction
Stephanine is a naturally occurring aporphine alkaloid primarily isolated from various plant species of the Stephania genus, which belongs to the Menispermaceae family.[1] These plants have a long history of use in traditional medicine, particularly in Asia and Africa.[1][2] Stephanine has garnered significant interest within the scientific community due to its diverse and potent pharmacological activities, including anti-inflammatory, antiplasmodial, and anticancer effects.[2][3] This technical guide provides a comprehensive overview of the chemical structure of Stephanine, its physicochemical properties, detailed experimental protocols for its isolation and structural elucidation, and its interaction with key signaling pathways.
Chemical Structure and Identifiers
Stephanine is classified as an isoquinoline alkaloid of the aporphine subgroup. The definitive structure has been established through various spectroscopic techniques. The specific stereoisomer commonly referred to is the (R)-isomer.
Table 1: Chemical Identifiers for Stephanine
| Identifier | Value |
| IUPAC Name | (12R)-15-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0²,⁶.0⁸,²⁰.0¹⁴,¹⁹]icosa-1(20),2(6),7,14(19),15,17-hexaene |
| Chemical Formula | C₁₉H₁₉NO₃ |
| Molecular Weight | 309.4 g/mol |
| CAS Number | 517-63-5 |
| SMILES | CN1CCC2=CC3=C(C4=C2[C@H]1CC5=C4C=CC=C5OC)OCO3 |
| InChI | InChI=1S/C19H19NO3/c1-20-7-6-11-8-16-19(23-10-22-16)18-12-4-3-5-15(21-2)13(12)9-14(20)17(11)18/h3-5,8,14H,6-7,9-10H2,1-2H3/t14-/m1/s1 |
| InChIKey | UEAPAHNNFSZHMW-CQSZACIVSA-N |
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems. As a basic compound, the solubility of Stephanine is highly dependent on pH. In acidic solutions, the amine functional groups become protonated, forming a more soluble salt. Conversely, in neutral or alkaline solutions, it exists in its less soluble free base form.
Table 2: Physicochemical Data for Stephanine
| Property | Value | Source(s) |
| Physical Description | Crystalline solid | |
| Melting Point | 148-150 °C | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Low intrinsic aqueous solubility. |
Experimental Protocols
The isolation and structural elucidation of Stephanine from its natural sources involve a series of well-defined experimental procedures.
Protocol 1: Bioassay-Guided Isolation and Purification
This protocol describes a representative method for isolating Stephanine from the tubers of Stephania species.
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Extraction:
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Dried and powdered plant material (e.g., 500 g of Stephania venosa tubers) is macerated with methanol (3 x 1.5 L) at room temperature for 72 hours with occasional agitation.
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The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
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Acid-Base Extraction (Alkaloid Precipitation):
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The crude extract is dissolved in a 1-2% aqueous HCl solution and subjected to a cold soak for 3 days. This process is repeated three times.
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The combined acidic filtrates are concentrated to remove the solvent.
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The pH of the remaining aqueous solution is adjusted to 9 with a NaOH solution to precipitate the alkaloids.
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The crude alkaloid precipitate is collected by filtration.
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Chromatographic Purification:
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A portion of the crude alkaloid fraction is subjected to column chromatography on silica gel (70-230 mesh).
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The column is eluted with a suitable solvent system, such as a gradient of ethyl acetate and acetone, to separate the components.
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Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of Stephanine.
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Fractions containing the major alkaloid spot corresponding to Stephanine are pooled and concentrated.
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Further purification can be achieved by a second column chromatography on finer silica gel (230-400 mesh) or by size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent to afford pure Stephanine.
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Crystallization:
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The purified, Stephanine-rich fraction is dissolved in hot acetone.
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Distilled water is slowly added to the cooled solution while stirring to induce crystallization.
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The solution is allowed to stand at room temperature for approximately 2 days for complete crystallization.
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The resulting crystals are filtered and dried to obtain pure Stephanine.
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Protocol 2: Structural Elucidation
The definitive structure of the isolated Stephanine is determined through a combination of modern spectroscopic techniques.
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Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) is performed to determine the exact molecular weight and deduce the elemental composition (C₁₉H₁₉NO₃).
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MS/MS fragmentation analysis is used to identify characteristic fragmentation patterns of the aporphine alkaloid core, providing initial structural insights.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules. A standard dataset of NMR experiments is acquired.
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Sample Preparation: A small amount (1-5 mg) of purified Stephanine is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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1D NMR:
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¹H NMR: Provides information on the number, chemical environment, and coupling of protons.
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¹³C NMR: Determines the number and types of carbon atoms (e.g., methyl, methylene, aromatic, carbonyl).
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2D NMR:
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COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons in the molecule.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), assigning protons to their respective carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings), which is crucial for connecting different fragments of the molecule and establishing the overall carbon skeleton.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the stereochemistry by identifying protons that are close in space.
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Data Interpretation: The combined data from these NMR experiments, along with MS data, allows for the unambiguous assignment of all proton and carbon signals and the confirmation of the chemical structure of Stephanine.
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Mandatory Visualizations
Workflow for Structural Determination of Stephanine
Caption: Workflow for the isolation and structural elucidation of Stephanine.
Stephanine's Interaction with the NF-κB Signaling Pathway
The anti-inflammatory properties of Stephanine are attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory gene expression.
Caption: Proposed inhibition of the NF-κB pathway by Stephanine.
Biological Activity and Signaling Pathways
Stephanine exhibits a range of biological activities by interacting with several key cellular pathways.
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Anticancer and Antiplasmodial Activity: Stephanine has demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer). Its primary anticancer mechanism involves the induction of apoptosis (programmed cell death). Uniquely, this is achieved by inducing a "reverse of mitotic exit," a process that disrupts the normal cell cycle progression and forces the cell into a mitotic-like state from which it cannot recover. It also shows potent activity against the malaria parasite Plasmodium falciparum.
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Anti-inflammatory Effects: The anti-inflammatory properties of Stephanine are linked to the modulation of the NF-κB signaling pathway. NF-κB is a critical transcription factor that controls the expression of many pro-inflammatory genes, such as those for cytokines like TNF-α and IL-6. By inhibiting this pathway, Stephanine can reduce the production of these inflammatory mediators.
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Adrenergic Receptor Blocking: l-Stephanine is a potent and highly selective alpha 1 adrenoceptor blocker. It competitively inhibits muscle contraction induced by phenylephrine, demonstrating its potential for applications related to the adrenergic system.
